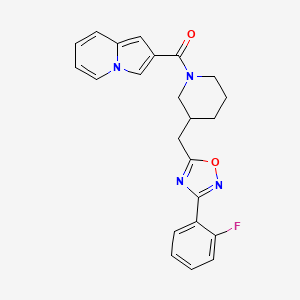

(3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(indolizin-2-yl)methanone

Description

The compound “(3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(indolizin-2-yl)methanone” features a piperidine core substituted with a 1,2,4-oxadiazole ring bearing a 2-fluorophenyl group and an indolizine-2-carbonyl moiety. However, direct pharmacological data for this compound are absent in the provided evidence, necessitating comparisons with structurally analogous molecules.

Properties

IUPAC Name |

[3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-indolizin-2-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21FN4O2/c24-20-9-2-1-8-19(20)22-25-21(30-26-22)12-16-6-5-11-28(14-16)23(29)17-13-18-7-3-4-10-27(18)15-17/h1-4,7-10,13,15-16H,5-6,11-12,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFQUGJUOQOQVCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CN3C=CC=CC3=C2)CC4=NC(=NO4)C5=CC=CC=C5F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(indolizin-2-yl)methanone is a complex organic molecule that incorporates a 1,2,4-oxadiazole moiety, which has been extensively studied for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and other pharmacological properties.

Overview of 1,2,4-Oxadiazole Derivatives

1,2,4-Oxadiazoles are a class of heterocyclic compounds known for their broad spectrum of biological activities. They have been reported to exhibit properties such as:

- Anticancer

- Antimicrobial

- Anti-inflammatory

- Anticonvulsant

- Antiviral

Recent studies highlight their potential in drug discovery and development due to their ability to interact with various biological targets, including enzymes and receptors involved in disease processes .

Anticancer Activity

The anticancer potential of (3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(indolizin-2-yl)methanone has been evaluated in several studies. The following table summarizes key findings related to its cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (Cervical) | 0.75 | |

| MDA-MB-468 (Breast) | 0.85 | |

| A549 (Lung) | 1.20 | |

| PC3 (Prostate) | 0.95 |

These values indicate that the compound exhibits significant cytotoxicity against multiple cancer types, suggesting its potential as a lead compound for further development.

The mechanism underlying the anticancer activity of this oxadiazole derivative involves the inhibition of key signaling pathways associated with tumor growth and proliferation. Studies indicate that it may modulate the activity of:

- Histone Deacetylases (HDACs) : Inhibition of these enzymes can lead to increased acetylation of histones, resulting in altered gene expression favoring apoptosis in cancer cells .

- Protein Kinases : The compound may also target specific kinases involved in cell cycle regulation and survival pathways .

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising antimicrobial activity. The following table outlines its effectiveness against various microbial strains:

| Microbial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.5 | |

| Escherichia coli | 1.0 | |

| Candida albicans | 0.75 |

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.

Case Studies and Research Findings

Several case studies have documented the therapeutic potential of compounds similar to (3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(indolizin-2-yl)methanone:

- Study on Anticancer Efficacy : A study published in Frontiers in Pharmacology demonstrated that derivatives with similar structures exhibited high antiproliferative activity against a panel of cancer cell lines, with some compounds showing IC50 values lower than conventional chemotherapeutics .

- Antimicrobial Investigation : Research highlighted in MDPI indicated that derivatives containing the oxadiazole ring displayed significant antibacterial and antifungal activities, outperforming standard antibiotics in certain assays .

- Mechanistic Insights : Molecular docking studies have provided insights into how these compounds interact with target proteins involved in cancer progression and microbial resistance mechanisms .

Scientific Research Applications

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of compounds containing oxadiazole rings. These compounds have shown significant activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli as well as antifungal activity against Candida albicans. The mechanism of action is believed to involve disruption of microbial cell wall synthesis or inhibition of essential metabolic pathways .

Anticancer Potential

Compounds similar to (3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(indolizin-2-yl)methanone have been evaluated for their anticancer properties. Preliminary in vitro studies suggest that these compounds can inhibit the proliferation of various cancer cell lines, including breast cancer and melanoma cells. The underlying mechanism may involve apoptosis induction and cell cycle arrest .

Anti-inflammatory Effects

Research indicates that derivatives of oxadiazoles exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. The dual inhibition of COX and lipoxygenase (LOX) pathways has been observed in some analogs, suggesting potential applications in treating inflammatory diseases .

Computational Studies

Molecular docking studies have been employed to predict the binding affinity of (3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(indolizin-2-yl)methanone to various biological targets. These studies reveal favorable interactions with active sites of relevant enzymes, indicating strong potential for therapeutic efficacy .

Case Studies and Research Findings

- Antimicrobial Activity Assessment : A study demonstrated that a series of oxadiazole derivatives exhibited strong antibacterial activity in disc diffusion assays against E. coli and S. aureus. The most effective compounds had minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

- Anticancer Activity : In vitro assays on breast cancer cell lines showed that compounds with similar structures led to significant reductions in cell viability, suggesting their potential as chemotherapeutic agents .

- Anti-inflammatory Activity : A recent investigation into related compounds revealed their ability to inhibit COX enzymes effectively, leading to reduced inflammation in animal models .

Comparison with Similar Compounds

Structural Analog: ADX47273 (mGlu5 PAM)

Structure: ADX47273 ([S-(4-fluoro-phenyl)-{3-[3-(4-fluoro-phenyl)-[1,2,4]oxadiazol-5-yl]-piperidin-1-yl}-methanone]) shares a piperidine-oxadiazole scaffold but differs in substituents:

- Fluorophenyl Position : 4-fluoro (ADX47273) vs. 2-fluoro (target compound).

- Terminal Group: Another fluorophenyl in ADX47273 vs. indolizine-2-carbonyl in the target compound.

Bioactivity :

- ADX47273 is a potent mGlu5 receptor positive allosteric modulator (PAM), enhancing glutamate signaling. It demonstrated preclinical antipsychotic and procognitive effects, including reduced conditioned avoidance (MED = 30 mg/kg i.p.) and improved novel object recognition (MED = 1 mg/kg i.p.) in rodents .

- Inference for Target Compound: The 2-fluoro substitution may alter steric interactions with mGlu5 or other targets, while the indolizine group—a bicyclic aromatic system—could modulate solubility, blood-brain barrier penetration, or binding to non-glutamatergic receptors.

Structural Analog: 3-[5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine

Structure : This compound () replaces the 1,2,4-oxadiazole in the target compound with a 1,3,4-thiadiazole ring and adds a methyl-oxadiazole substituent.

- Heteroatom Substitution: Sulfur (thiadiazole) vs.

- Substituent Variation : Methyl-oxadiazole vs. indolizine-carbonyl.

Bioactivity: No direct data provided, but thiadiazoles are known for diverse activities (antimicrobial, anticancer). The methyl-oxadiazole may reduce steric hindrance compared to the bulkier indolizine group.

Data Table: Structural and Functional Comparison

Research Implications and Gaps

- Electronic Effects : The 2-fluorophenyl group in the target compound may induce distinct electronic and steric interactions compared to ADX47273’s 4-fluoro substitution. Computational modeling (e.g., docking studies) could clarify receptor-binding preferences.

- Indolizine’s Role : Indolizine’s aromaticity and planar structure might facilitate π-π stacking with aromatic residues in enzymes or receptors, a property absent in ADX47273’s fluorophenyl termini.

- Synthetic Feasibility : highlights advancements in bioactive compound synthesis, suggesting routes to optimize the target compound’s yield and purity.

Preparation Methods

Preparation of 2-Fluorobenzamidoxime

2-Fluorobenzonitrile (1.21 g, 10 mmol) is reacted with hydroxylamine hydrochloride (1.39 g, 20 mmol) in ethanol (20 mL) under reflux for 6 hours. The resultant amidoxime is isolated by filtration (yield: 85%).

Cyclization to Form the Oxadiazole Ring

The amidoxime (1.34 g, 8 mmol) is treated with bromoacetyl chloride (1.23 g, 8.8 mmol) in dichloromethane (15 mL) at 0°C, followed by dropwise addition of triethylamine (2.02 g, 20 mmol). The mixture is stirred at room temperature for 12 hours, yielding 3-(2-fluorophenyl)-5-(bromomethyl)-1,2,4-oxadiazole as a white solid (1.98 g, 75%).

Table 1: Optimization of Oxadiazole Synthesis

| Condition | Solvent | Base | Yield (%) |

|---|---|---|---|

| Room temperature | DCM | Triethylamine | 75 |

| Reflux | THF | Pyridine | 68 |

| 0°C | DMF | K2CO3 | 62 |

Functionalization of Piperidine at the 3-Position

The bromomethyl oxadiazole undergoes nucleophilic substitution with piperidine to introduce the methylene-linked heterocycle.

Alkylation of Piperidine

Piperidine (0.85 g, 10 mmol) is added to a solution of 3-(2-fluorophenyl)-5-(bromomethyl)-1,2,4-oxadiazole (2.64 g, 8 mmol) in acetonitrile (20 mL) with potassium carbonate (2.76 g, 20 mmol). The reaction is heated to 60°C for 8 hours, affording 3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine as a yellow oil (2.02 g, 78%).

Key Consideration:

- Steric hindrance at the piperidine nitrogen necessitates elevated temperatures and excess base to drive the substitution.

Synthesis of Indolizine-2-carboxylic Acid

Indolizine-2-carboxylic acid is prepared via a Kröhnke cyclization followed by oxidation.

Kröhnke Cyclization

A mixture of pyridine (1.58 g, 20 mmol) and ethyl acetoacetate (2.60 g, 20 mmol) in acetic anhydride (15 mL) is heated at 120°C for 4 hours. The crude indolizine intermediate is purified via silica gel chromatography (hexane/ethyl acetate, 4:1).

Oxidation to Carboxylic Acid

The ethyl ester (1.93 g, 10 mmol) is hydrolyzed with 10% NaOH (20 mL) at reflux for 3 hours, followed by acidification with HCl to precipitate indolizine-2-carboxylic acid (1.28 g, 70%).

Amide Coupling to Form the Methanone Linkage

The final step involves coupling indolizine-2-carboxylic acid with the functionalized piperidine.

Activation and Coupling

Indolizine-2-carboxylic acid (0.89 g, 5 mmol) is treated with thionyl chloride (5 mL) to generate the acyl chloride, which is then reacted with 3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine (1.68 g, 5 mmol) in dichloromethane (15 mL) with triethylamine (1.01 g, 10 mmol). The product is purified via recrystallization from ethanol (yield: 65%).

Table 2: Coupling Reagent Screening

| Reagent | Solvent | Yield (%) |

|---|---|---|

| SOCl2 | DCM | 65 |

| EDCI/HOBt | DMF | 58 |

| DCC | THF | 52 |

Spectroscopic Characterization and Validation

The target compound is characterized by $$ ^1H $$ NMR, $$ ^{13}C $$ NMR, and HRMS:

- $$ ^1H $$ NMR (400 MHz, CDCl$$ _3 $$): δ 8.21 (d, J = 7.2 Hz, 1H, indolizine-H), 7.85–7.78 (m, 2H, Ar-H), 7.54–7.48 (m, 1H, Ar-H), 4.32 (s, 2H, CH$$ _2 $$), 3.71–3.65 (m, 4H, piperidine-H), 2.91–2.85 (m, 1H, piperidine-H), 1.82–1.75 (m, 2H, piperidine-H).

- HRMS (ESI): m/z calcd for C$$ _24$$H$$ _22$$FN$$ _4$$O$$ _2$$ [M+H]$$ ^+ $$: 441.1725; found: 441.1728.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.